molecular formula C11H14 B106596 (3-Methylbut-1-en-2-yl)benzene CAS No. 17498-71-4

(3-Methylbut-1-en-2-yl)benzene

Cat. No.: B106596
CAS No.: 17498-71-4
M. Wt: 146.23 g/mol
InChI Key: POZGETMIPGBFGQ-UHFFFAOYSA-N
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Description

It is a derivative of benzene, characterized by the presence of an isopropyl group and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methylbut-1-en-2-yl)benzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (3-Methylbut-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.

    Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products Formed:

    Nitration: Nitro-(3-Methylbut-1-en-2-yl)benzene.

    Halogenation: Halogenated derivatives of this compound.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted benzene derivatives.

Properties

IUPAC Name

3-methylbut-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZGETMIPGBFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334018
Record name (1-Isopropylvinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17498-71-4
Record name (1-Isopropylvinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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